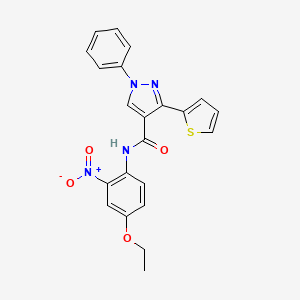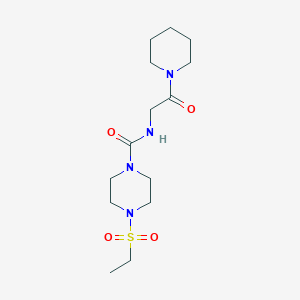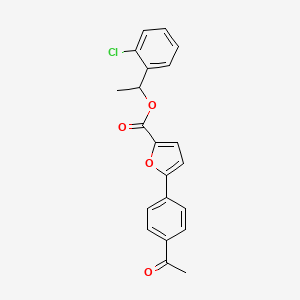![molecular formula C11H14ClN3O3S B7543190 4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543190.png)
4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is also known as TAK-659 and has been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide involves the inhibition of BTK, a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. The compound binds to the active site of BTK and prevents its activation, thereby inhibiting the downstream signaling pathways that lead to the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In addition, the compound has also been found to exhibit anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide in lab experiments is its potent inhibitory activity against BTK, which makes it a promising candidate for the development of novel cancer and autoimmune disease therapies. However, one of the limitations of using this compound is its complex synthesis process, which can limit its availability and increase its cost.
Orientations Futures
There are several future directions for the research on 4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide. One of the main directions is the development of novel cancer and autoimmune disease therapies based on the compound's potent inhibitory activity against BTK. Another direction is the investigation of the compound's potential applications in other fields such as neurology and infectious diseases. Finally, further studies are needed to explore the compound's pharmacokinetic and pharmacodynamic properties, as well as its safety and toxicity profiles.
Méthodes De Synthèse
The synthesis of 4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide is a complex process that involves several steps. The synthesis starts with the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride, which results in the formation of 5-chlorothiophene-2-carbonyl chloride. This intermediate is then reacted with morpholine and potassium carbonate to obtain 4-N-(morpholin-4-yl)thiophene-2-carboxamide. Finally, the target compound, 4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide, is obtained by reacting 4-N-(morpholin-4-yl)thiophene-2-carboxamide with formaldehyde and hydrogen cyanide.
Applications De Recherche Scientifique
4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against several kinases, including BTK, a key enzyme involved in the development of cancer and autoimmune diseases.
Propriétés
IUPAC Name |
4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3S/c12-9-2-1-7(19-9)5-14-11(17)15-3-4-18-8(6-15)10(13)16/h1-2,8H,3-6H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIODRDLDKAMRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CC=C(S2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543116.png)

![2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7543126.png)
![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B7543129.png)

![4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543142.png)


![4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543198.png)


![N-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7543228.png)
